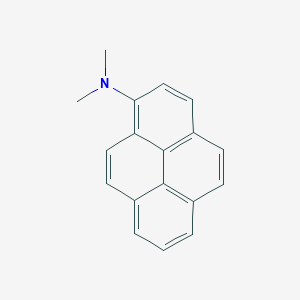![molecular formula C12H19NO B14723997 2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one CAS No. 6135-20-2](/img/structure/B14723997.png)
2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one is a chemical compound that features a piperidine ring attached to a cyclohexanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one typically involves the reaction of piperidine with cyclohexanone under specific conditions. One common method is the condensation reaction where piperidine is reacted with cyclohexanone in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms such as alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Trans-2-(piperidin-1-yl)cyclohexan-1-ol
- 1-(Phthalazin-1-yl)piperidin-4-ol
- 1-(5-Bromopyridin-2-yl)piperidin-3-ol
Uniqueness
2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
6135-20-2 |
|---|---|
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-(piperidin-1-ylmethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C12H19NO/c14-12-7-3-2-6-11(12)10-13-8-4-1-5-9-13/h10H,1-9H2 |
InChI Key |
MTCMGGMYHZQSTF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C=C2CCCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Bis[4-(dimethylamino)phenyl]methyl]-4-chlorophenol](/img/structure/B14723937.png)
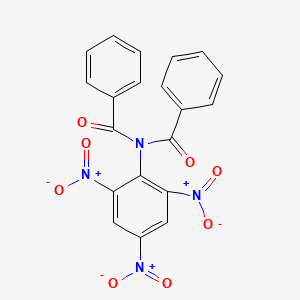
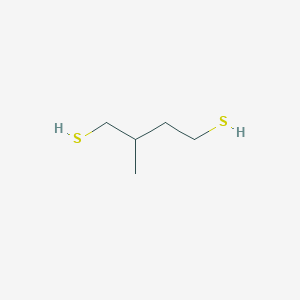
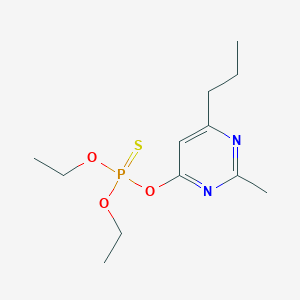
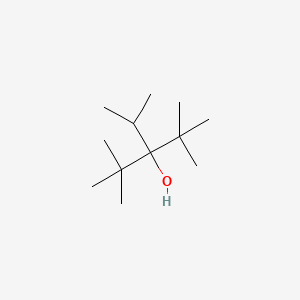

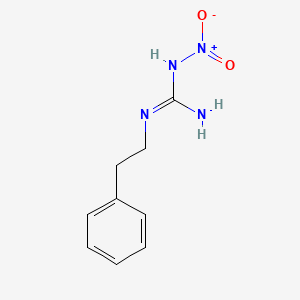
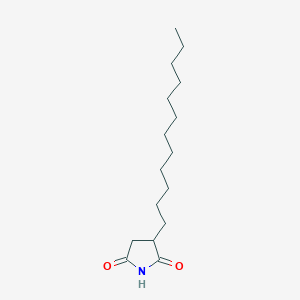
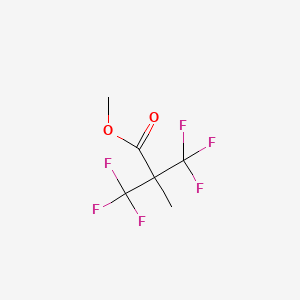
![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14724001.png)

